molecular formula C8H14Cl2N2 B2676555 (4,6-Dimethylpyridin-2-YL)methanamine CAS No. 76457-15-3

(4,6-Dimethylpyridin-2-YL)methanamine

Cat. No.: B2676555
CAS No.: 76457-15-3
M. Wt: 209.11
InChI Key: XTYXQKYKWNXHFL-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyridin-2-yl)methanamine (CAS 76457-15-3) is a valuable heterocyclic building block and chemical intermediate in scientific research. This compound, with a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol, features an amine-functional side chain attached to a 4,6-dimethylpyridine ring, making it a versatile scaffold for further derivatization and synthesis . Its primary research application lies in its role as a precursor in the synthesis of more complex molecules, particularly within pharmaceutical and specialty chemical development. The presence of both the pyridine nitrogen and the primary amine group allows researchers to explore diverse chemical reactions, facilitating the creation of compound libraries for screening and development. The related hydrochloride salt (CAS 1432754-39-6) is also available for researchers requiring different solubility or handling properties . As a high-value intermediate, it is commonly utilized in the construction of nitrogen-containing heterocycles, which are a core structural motif in many active compounds. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request various packaging sizes to suit their experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dimethylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRILBGVODOPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76457-15-3
Record name 1-(4,6-dimethylpyridin-2-yl)methanamine
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Foundational & Exploratory

Chemical properties of (4,6-Dimethylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4,6-Dimethylpyridin-2-yl)methanamine , a specialized heterocyclic building block and bidentate ligand.

CAS Registry Number: 76457-15-3 (Free Base) | Synonyms: 4,6-Dimethyl-2-picolylamine, 2-(Aminomethyl)-4,6-dimethylpyridine

Executive Summary

This compound is a functionalized pyridine derivative characterized by a primary aminomethyl group at the C2 position and methyl substituents at the C4 and C6 positions.[1] It serves as a critical intermediate in pharmaceutical synthesis and a sterically demanding N,N-bidentate ligand in coordination chemistry.

Its structural uniqueness lies in the 6-methyl group , which introduces significant steric hindrance adjacent to the pyridine nitrogen. This feature allows researchers to modulate the coordination geometry of metal complexes (e.g., destabilizing square planar geometries in favor of tetrahedral ones) and fine-tune the electronic properties of the pyridine ring via the inductive (+I) effect of the two methyl groups.[1]

Molecular Architecture & Physiochemical Profile

Structural Analysis

The molecule consists of a pyridine ring substituted with electron-donating methyl groups.[1]

  • Electronic Effect: The methyl groups at C4 and C6 increase the electron density on the pyridine nitrogen, making it more basic (higher pKa) compared to unsubstituted 2-picolylamine.

  • Steric Effect: The C6-methyl group projects into the coordination sphere of the pyridine nitrogen, creating a "steric wall" that influences ligand binding kinetics and metal center accessibility.

Physiochemical Data Table

Note: Specific experimental values for this derivative are sparse in open literature; values below represent consensus data for the class of dimethyl-2-picolylamines.

PropertyValue / Description
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in alcohols (MeOH, EtOH), DCM, chloroform; Moderate in water
Basicity (pKa) Pyridine N: ~6.5–7.0
LogP ~0.8 (Predicted)
H-Bond Donors/Acceptors 1 Donor (NH₂), 2 Acceptors (Py-N, NH₂)

Synthetic Pathways[4]

The synthesis of this compound typically proceeds through the reduction of the corresponding nitrile precursor.[1] This route ensures high fidelity of the amine functionality without over-alkylation.[1]

Primary Route: Nitrile Reduction

The precursor, 4,6-Dimethyl-2-pyridinecarbonitrile , is reduced using a hydride donor or catalytic hydrogenation.

Protocol Overview:

  • Starting Material: 4,6-Dimethyl-2-pyridinecarbonitrile.[2]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]

  • Solvent: Anhydrous THF or Ethanol.

  • Conditions: Reflux under inert atmosphere (N₂/Ar).

  • Workup: Fieser workup (for LiAlH₄) to remove aluminum salts, followed by extraction with DCM and vacuum distillation.

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.

Synthesis Collidine 2,4,6-Collidine (Starting Material) Nitrile 4,6-Dimethyl-2- pyridinecarbonitrile Collidine->Nitrile Ammoxidation (V2O5, 350°C) Target (4,6-Dimethylpyridin-2-yl) methanamine Nitrile->Target Reduction (LiAlH4 / THF)

Caption: Synthetic pathway from commercially available 2,4,6-collidine to the target amine via a nitrile intermediate.

Coordination Chemistry & Reactivity

Ligand Behavior (The "Steric Gear")

In coordination chemistry, this molecule acts as a chelating ligand (L).[1] The 6-methyl group is the defining feature.[1]

  • Unsubstituted 2-Picolylamine: Forms stable square planar complexes with Cu(II).[1]

  • 4,6-Dimethyl Derivative: The 6-methyl group sterically clashes with other ligands in the square plane, often forcing the metal center into a distorted tetrahedral or five-coordinate geometry. This "entatic state" mimicry is valuable in modeling metalloenzyme active sites.[1]

Reactivity Profile
  • Schiff Base Formation: The primary amine (-CH₂NH₂) reacts rapidly with aldehydes/ketones to form imines, used to synthesize larger multidentate ligands (e.g., TPA analogs).

  • N-Alkylation: Controlled alkylation at the primary amine yields tertiary amine ligands.[1]

Visualization of Coordination Modes[1]

Coordination cluster_Metal Metal Binding Modes Target (4,6-Dimethylpyridin-2-yl) methanamine Bidentate Bidentate Chelate (κ²-N,N') (Most Common) Target->Bidentate + Metal Ion (M²⁺) Bridging Bridging Ligand (Rare) Target->Bridging High Concentration / Polymerization StericEffect Distorted Geometry (Tetrahedral/Pyramidal) Bidentate->StericEffect 6-Methyl Interaction

Caption: The ligand predominantly adopts a bidentate mode; the 6-methyl group sterically enforces distorted geometries.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 2-aminomethylpyridine motif is a pharmacophore found in various kinase inhibitors. The 4,6-dimethyl substitution pattern locks the conformation of the pyridine ring in the enzyme pocket, potentially increasing selectivity by exploiting small hydrophobic pockets that accommodate the methyl groups.

Bio-Inorganic Modeling

Researchers use this ligand to model Non-Heme Iron Enzymes . The steric bulk prevents the formation of thermodynamically stable but catalytically inactive "bis-ligand" complexes (ML₂), thereby stabilizing the reactive mono-ligand (ML) species necessary for O₂ activation.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).[1]Do not eat, drink, or smoke when using.
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).[1]Wear nitrile gloves and safety goggles.
Storage Hygroscopic. Air-sensitive.Store under Nitrogen/Argon at 2–8°C.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • PubChem Compound Summary. "(4,6-Dimethyl-2-pyridinyl)methanamine."[1] National Center for Biotechnology Information. Accessed 2026.[1][3][4][5] [Link][1]

  • Karlin, K. D., et al. "Copper-dioxygen chemistry: an inorganic perspective of biological systems." Journal of Chemical Education, 1985. (Contextual reference for picolylamine ligands in bioinorganic chemistry). [Link]

Sources

Solubility of (4,6-Dimethylpyridin-2-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (4,6-Dimethylpyridin-2-yl)methanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of its solubility in organic solvents. The guide elucidates the molecular factors governing solubility, provides a detailed experimental protocol for its determination, and presents a framework for interpreting solubility data. By integrating fundamental chemical principles with actionable laboratory methods, this guide aims to empower scientists to effectively utilize this compound in their research and development endeavors.

Introduction: Understanding the Significance of Solubility

This compound is a substituted pyridine derivative with a primary amine group, making it a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. In the context of drug development, solubility directly impacts bioavailability, dosage form design, and the overall efficacy of a therapeutic agent.[1] A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for its successful application.

This guide will explore the solubility of this compound from both a theoretical and an experimental standpoint. We will first dissect the molecular structure to predict its solubility behavior based on established physicochemical principles. Subsequently, a robust, step-by-step experimental workflow for the quantitative determination of its solubility will be detailed, ensuring that researchers can generate reliable and reproducible data.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons, making it a hydrogen bond acceptor. The aromatic nature of the ring also allows for π-π stacking interactions.

  • The Methyl Groups: The two methyl groups at positions 4 and 6 are nonpolar and contribute to the hydrophobic character of the molecule.

  • The Methanamine Group (-CH₂NH₂): This primary amine group is the most significant contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[2][3]

The overall solubility of this compound in a given organic solvent will be a balance between these polar and nonpolar characteristics.[4]

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the primary amine group, strong hydrogen bonding interactions are expected, leading to good solubility.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. They will readily interact with the N-H protons of the methanamine group, suggesting favorable solubility. For instance, the related compound 3-Amino-4,6-dimethylpyridine is highly soluble in DMSO (100 mg/mL).[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds. The nonpolar methyl groups and the aromatic ring will have some affinity for these solvents, but the highly polar methanamine group will significantly limit solubility.[4]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While some interaction with the polar groups is possible, high solubility is not generally expected. It's also important to note that some amines can be incompatible with chloroform and carbon tetrachloride.[6]

The interplay of these factors is visually represented in the following diagram:

Solubility_Determination_Workflow start Start prepare_solutions Prepare Saturated Solutions start->prepare_solutions equilibrate Equilibrate Samples prepare_solutions->equilibrate Incubate with shaking separate_phases Separate Solid and Liquid Phases equilibrate->separate_phases Filter or centrifuge quantify Quantify Solute Concentration separate_phases->quantify HPLC or UV-Vis end End quantify->end

Sources

Electronic properties of 4,6-dimethyl substituted picolylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 4,6-Dimethyl-2-Picolylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted picolylamines are privileged ligands in coordination chemistry and key structural motifs in medicinal chemistry. The electronic properties of the picolylamine scaffold can be precisely tuned through substitution on the pyridine ring, which in turn modulates the reactivity, stability, and therapeutic efficacy of its derivatives and metal complexes. This guide provides a comprehensive technical framework for the synthesis, characterization, and electronic property investigation of 4,6-dimethyl-2-picolylamine. We delve into the theoretical underpinnings of substituent effects and provide detailed, field-proven experimental and computational protocols to offer a holistic understanding of how 4,6-dimethyl substitution impacts the molecule's electronic landscape. This document serves as a roadmap for researchers seeking to harness the unique properties of this ligand for applications in catalysis, materials science, and drug development.

Introduction: The Significance of Tunable Picolylamine Ligands

Picolylamines, comprising a pyridine ring linked to an aminomethyl group, are versatile bidentate ligands that form stable complexes with a wide array of metal ions. Their importance spans from catalysis, where they support reactive metal centers, to medicine, where they are integral to the structure of various therapeutic agents. The ability to modify the electronic environment of the ligand through aromatic substitution is a powerful tool for rational design.

The introduction of methyl groups at the 4- and 6-positions of the pyridine ring in 2-picolylamine is a strategic modification. Methyl groups are classic electron-donating groups (EDGs) that fundamentally alter the electronic character of the pyridine ring through an inductive effect.[1][2] This guide focuses on elucidating the electronic consequences of this substitution. We will explore how to synthesize 4,6-dimethyl-2-picolylamine and, more importantly, how to rigorously characterize its electronic properties using a synergistic approach of electrochemical, spectroscopic, and computational methods.

Theoretical Framework: The Inductive Effect of 4,6-Dimethyl Substitution

The two methyl groups on the pyridine ring are the primary drivers of the change in electronic properties compared to the parent 2-picolylamine. Their influence is primarily exerted through the following mechanism:

  • Inductive Effect (+I): Alkyl groups, like methyl, are more electropositive than the sp²-hybridized carbons of the pyridine ring. They "push" electron density through the sigma (σ) bonds onto the ring.[2]

  • Consequences for Electron Density:

    • Increased Ring Basicity: The increased electron density on the pyridine nitrogen makes its lone pair more available for protonation or coordination to a metal center, thus increasing its Lewis basicity.

    • Enhanced Donor Strength: The overall electron-rich nature of the ligand enhances its ability to donate electron density to a coordinated metal.

    • Impact on Molecular Orbitals: The electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. The Lowest Unoccupied Molecular Orbital (LUMO) is less affected, leading to a reduced HOMO-LUMO gap.[3]

These predicted effects form the basis of the experimental and computational investigations detailed below.

Synthesis and Spectroscopic Confirmation

A robust synthesis is the prerequisite for any experimental study. While a direct, one-pot synthesis of 4,6-dimethyl-2-picolylamine is not prominently documented, a reliable multi-step pathway can be designed based on established organic chemistry principles, starting from the commercially available 2,4,6-trimethylpyridine (collidine).

Proposed Synthetic Workflow

Synthetic_Pathway Collidine 2,4,6-Trimethylpyridine (Collidine) Intermediate1 2-(Bromomethyl)-4,6- dimethylpyridine Collidine->Intermediate1 Free Radical Bromination NBS N-Bromosuccinimide, Benzoyl Peroxide Intermediate2 2-(Azidomethyl)-4,6- dimethylpyridine Intermediate1->Intermediate2 Nucleophilic Substitution NaN3 Sodium Azide (NaN3) DMF Target 4,6-Dimethyl-2-picolylamine Intermediate2->Target Azide Reduction H2_PdC H2, Pd/C Ethanol

Caption: Proposed synthetic pathway for 4,6-dimethyl-2-picolylamine.

Step-by-Step Synthesis Protocol
  • Step 1: Free Radical Bromination of 2,4,6-Trimethylpyridine.

    • To a solution of 2,4,6-trimethylpyridine in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

    • Purify the resulting crude 2-(bromomethyl)-4,6-dimethylpyridine via column chromatography.

  • Step 2: Azide Formation.

    • Dissolve the purified brominated intermediate in a polar aprotic solvent like DMF.

    • Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80 °C), monitoring for the disappearance of the starting material.

    • After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-(azidomethyl)-4,6-dimethylpyridine.

  • Step 3: Catalytic Hydrogenation (Reduction).

    • Dissolve the azide intermediate in ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction until the azide is fully converted.

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, 4,6-dimethyl-2-picolylamine.

Standard Characterization
  • ¹H and ¹³C NMR: To confirm the structure and purity. The ¹H NMR should show distinct singlets for the two methyl groups, the methylene protons, and the amine protons, along with two singlets or narrow doublets for the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.

Experimental Investigation of Electronic Properties

Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable tool for probing the redox behavior of a molecule.[4] It provides direct insight into the ease of oxidation and, by extension, the energy of the HOMO.

  • Preparation:

    • Prepare a ~1 mM solution of 4,6-dimethyl-2-picolylamine in an electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution.

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[5] .

  • Execution:

    • De-aerate the solution by bubbling with nitrogen or argon for 10-15 minutes.

    • Perform a cyclic voltammogram, scanning from an initial potential where no reaction occurs (e.g., 0 V) towards a positive potential until the oxidation peak is observed, and then reversing the scan. A typical scan rate is 100 mV/s.

    • Record the voltammogram for the solvent and electrolyte alone as a background.

    • (Optional) Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for accurate potential referencing.

  • Data Analysis:

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of the molecule.

    • For a reversible or quasi-reversible process, the formal potential (E°') can be estimated as the midpoint between the anodic (Epa) and cathodic (Epc) peak potentials.

CV_Workflow cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Analyte 1 mM 4,6-dimethyl- 2-picolylamine Electrolyte 0.1 M TBAPF6 in Acetonitrile Deaerate De-aerate with N2 Setup Three-Electrode Cell (GC, Pt, Ag/AgCl) Deaerate->Setup Scan Scan Potential (e.g., 0 V to +1.5 V) Record Record Current vs. Potential Identify Identify Oxidation Peak (Epa) Record->Identify Reference Reference to Fc/Fc+ Compare Compare with 2-Picolylamine

Caption: Experimental workflow for Cyclic Voltammetry analysis.

The electron-donating methyl groups are expected to destabilize the HOMO, making the molecule easier to oxidize. Therefore, the oxidation potential of 4,6-dimethyl-2-picolylamine should be lower (less positive) than that of unsubstituted 2-picolylamine.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For substituted pyridines, the key transitions are typically π → π* and n → π*.[6][7] The position and intensity of these absorption bands are sensitive to the electronic effects of substituents.

  • Preparation: Prepare dilute solutions (~10⁻⁵ to 10⁻⁴ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

  • Measurement: Record the absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the principal absorption bands.

The electron-donating methyl groups increase electron density in the π-system, which typically raises the energy of the HOMO more than the LUMO. This reduces the energy gap for the π → π* transition. Consequently, a bathochromic (red) shift to a longer λ_max is expected for the main absorption band of 4,6-dimethyl-2-picolylamine compared to 2-picolylamine.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical complement to experimental data, offering detailed insights into the electronic structure that are not directly observable.[8]

  • Structure Optimization:

    • Build the 3D structure of 4,6-dimethyl-2-picolylamine.

    • Perform a geometry optimization using a suitable functional and basis set, such as B3LYP/6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[9]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Molecular Orbitals: Calculate and visualize the HOMO and LUMO to understand their spatial distribution and energy levels. The energy of the HOMO can be correlated with the ionization potential (and oxidation potential), while the HOMO-LUMO gap relates to electronic excitability.

    • Charge Distribution: Perform a Natural Bond Orbital (NBO) or Mulliken population analysis to quantify the partial atomic charges on the pyridine nitrogen, amine nitrogen, and ring carbons.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.

DFT_Workflow cluster_outputs Key Outputs Input Build Initial Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Props Calculate Electronic Properties Freq->Props HOMO_LUMO HOMO/LUMO Energies & Visualization Props->HOMO_LUMO Charges NBO/Mulliken Atomic Charges ESP Electrostatic Potential (ESP) Map

Caption: Computational workflow for DFT analysis.

  • HOMO/LUMO: The HOMO energy of 4,6-dimethyl-2-picolylamine will be higher (less negative) than that of 2-picolylamine. The HOMO will likely have significant electron density on the pyridine ring.

  • Atomic Charges: NBO analysis is expected to show a more negative partial charge on the pyridine nitrogen in the dimethyl-substituted compound compared to the unsubstituted parent, confirming the +I effect.

  • ESP Map: The ESP map will visualize a region of more intense negative potential around the pyridine nitrogen, indicating a more electron-rich and nucleophilic center.

Data Synthesis and Interpretation

The power of this approach lies in correlating the findings from each technique.

PropertyExperimental TechniqueComputational MethodExpected Effect of 4,6-Di-Me Substitution (vs. 2-Picolylamine)
Ease of Oxidation Cyclic VoltammetryHOMO EnergyLower (less positive) oxidation potential; Higher HOMO energy
Electronic Transition UV-Vis SpectroscopyHOMO-LUMO GapBathochromic (red) shift in λ_max; Smaller energy gap
Basicity/Nucleophilicity (Titration - not covered)NBO Charge / ESP MapMore negative charge on pyridine N; More negative ESP

Conclusion

The 4,6-dimethyl substitution on the 2-picolylamine framework serves as a potent modulator of its electronic properties. Through the electron-donating inductive effect of the methyl groups, the pyridine ring becomes more electron-rich, the ligand becomes easier to oxidize, and its primary π → π* electronic transition shifts to lower energy. This guide has provided a detailed, actionable framework for researchers to synthesize, characterize, and comprehensively understand these electronic properties. The protocols and theoretical insights presented herein are designed to empower scientists in drug development and materials science to rationally design and utilize substituted picolylamine ligands with tailored electronic characteristics for advanced applications.

References

  • CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine.
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  • Zuraev, A. V., et al. (2019). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. ResearchGate. [Link]

  • Fulara, J., et al. (2022). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. Molecules, 27(18), 5898. [Link]

  • Gu, G., & Min, F. (2005). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar. [https://www.semanticscholar.org/paper/A-NEW-FACILE-SYNTHESIS-OF-DIMETHYL-4-(2-(2%2C6-BIS-(-Gu-Min/814187f55b91a7884d59a531633513364c76b1f2]([Link]

  • Author, A. (2023). DFT Calculation of the Electronic Properties of Cubic Ti3Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen. Preprints.org. [Link]

  • Rezayati, S., et al. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. PMC. [Link]

  • Wouters, J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(34), 22005-22013. [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Schiavon, G., et al. (1993). Electrochemical investigations of a substituted oxidation stable polypyrrole. Synthetic Metals, 58(3), 327-336. [Link]

  • The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Sedghi, M., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6246–6253. [Link]

  • Ghosh, A., et al. (2024). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. [Link]

  • Sana, M. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

Sources

(4,6-Dimethylpyridin-2-yl)methanamine: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4,6-Dimethylpyridin-2-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry and drug discovery.

Chemical Identity & Core Identifiers

This compound is a pyridine derivative characterized by a primary aminomethyl group at the C2 position and methyl substitutions at C4 and C6. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of phosphodiesterase (PDE) modulators and kinase inhibitors.

Table 1: Molecular Identifiers
Identifier Type Value
Chemical Name This compound
Synonyms 2-(Aminomethyl)-4,6-dimethylpyridine; C-(4,6-Dimethyl-pyridin-2-yl)-methylamine; 4,6-Dimethyl-2-picolylamine
CAS Number (Free Base) 76457-15-3
CAS Number (HCl Salt) 1432754-39-6
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol (Free Base); 172.65 g/mol (HCl Salt)
SMILES CC1=CC(CN)=NC(C)=C1
InChI Key PMLOGAFQXDHQAJ-UHFFFAOYSA-N

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the reduction of its nitrile precursor. This transformation must be controlled to prevent over-reduction or poisoning of the catalyst by the pyridine nitrogen.

Primary Synthetic Route: Catalytic Hydrogenation

Precursor: 4,6-Dimethylpicolinonitrile (CAS: 7584-11-4) Reagents: Hydrogen gas (


), Palladium on Carbon (Pd/C), Ethanol/Methanol.
Step-by-Step Protocol
  • Preparation: Dissolve 4,6-dimethylpicolinonitrile (1.0 eq) in anhydrous ethanol.

  • Catalyst Loading: Add 10% Pd/C catalyst (approx. 20% w/w relative to substrate) under an inert nitrogen atmosphere to avoid ignition.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir the mixture under a hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 16–24 hours.
    
  • Filtration: Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst. Wash the pad with ethanol.[1]

    • Critical Note: Pyridine derivatives can coordinate with Pd, potentially slowing the reaction. Acidification (e.g., HCl in MeOH) is sometimes used to protonate the pyridine nitrogen, preventing catalyst poisoning.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: The crude amine is obtained as an oil or low-melting solid. For storage, it is recommended to convert it immediately to the hydrochloride salt by treating with HCl/dioxane or HCl/ether.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 4,6-Dimethylpicolinonitrile (CAS 7584-11-4) Intermediate Catalytic Reduction (Nitrile -> Amine) Precursor->Intermediate + Reagents Reagents H2 (g), 10% Pd/C Ethanol, 25°C Reagents->Intermediate Filtration Celite Filtration (Remove Pd) Intermediate->Filtration Product This compound (Free Base) Filtration->Product SaltFormation HCl/Dioxane Treatment (Stabilization) Product->SaltFormation Optional FinalProduct HCl Salt (CAS 1432754-39-6) SaltFormation->FinalProduct

Caption: Catalytic hydrogenation workflow for the conversion of the nitrile precursor to the target methanamine.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry due to the presence of the pyridine ring (hydrogen bond acceptor) and the primary amine (hydrogen bond donor/cationic center), which allow for diverse interactions with biological targets.

Case Study: PDE4 Long Form Activation

Research has identified this compound as a key building block in the synthesis of small molecule activators for the long isoforms of Phosphodiesterase-4 (PDE4) .

  • Mechanism: PDE4 enzymes degrade cAMP.[2] Long isoforms of PDE4 contain specific regulatory domains (UCR1/UCR2).[2] Small molecules incorporating this pyridine-amine scaffold have been shown to selectively activate these isoforms, offering a therapeutic strategy for disorders requiring reduced cAMP signaling.

  • Structural Role: The 4,6-dimethyl substitution pattern on the pyridine ring provides steric bulk that can enforce specific binding conformations, distinguishing it from unsubstituted pyridine analogs.

General Utility
  • Ligand Synthesis: Acts as a bidentate ligand precursor (N,N-donor) for coordination chemistry when coupled with other chelating groups.

  • Kinase Inhibitors: Used as a fragment to target the ATP-binding pocket of kinases, where the pyridine nitrogen interacts with the hinge region.

Safety, Handling, & Stability

While specific toxicological data for this exact isomer is limited, its properties can be extrapolated from analogous aminomethyl-pyridines.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Air Sensitivity: Primary amines can absorb

      
       from the air to form carbamates. Store under inert gas (Argon/Nitrogen).
      
    • Storage: The hydrochloride salt (CAS 1432754-39-6) is significantly more stable than the free base and is the preferred form for long-term storage (2–8°C, desiccated).

Emergency Protocols
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present.

  • Skin Contact: Wash with plenty of soap and water.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.

References

  • PubChem Compound Summary . 2-(Aminomethyl)-4,6-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Compounds and Their Use as PDE4 Activators (US20210032231A1). (Describes the synthesis and use of the title compound in Example preparations).

Sources

An In-depth Technical Guide to the Synthesis of (4,6-Dimethylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4,6-Dimethylpyridin-2-yl)methanamine is a pivotal structural motif and a versatile building block in medicinal chemistry and materials science. Its unique combination of a substituted pyridine core and a primary aminomethyl group makes it an attractive intermediate for the synthesis of a wide array of complex molecules, including pharmaceutical agents and functional materials. This guide provides a comprehensive review of the primary synthetic strategies for obtaining this compound, with a focus on practical, field-proven methodologies. We will delve into two core synthetic pathways: the reduction of a nitrile precursor and the functionalization of a trimethylpyridine backbone. This document is intended to serve as a technical resource, offering not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 2-(Aminomethyl)pyridine Scaffold

The 2-(aminomethyl)pyridine moiety is a privileged scaffold in drug discovery. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the primary amine provides a crucial handle for further chemical elaboration and can act as a key pharmacophoric element. The addition of dimethyl substituents on the pyridine ring, as in this compound, modulates the molecule's lipophilicity, steric profile, and metabolic stability, offering fine-tuning capabilities for optimizing drug candidates. This guide will explore the most reliable and efficient methods for constructing this valuable molecule.

PART 1: Synthesis via Reduction of 4,6-Dimethylpicolinonitrile

This first major pathway hinges on the synthesis and subsequent reduction of the key intermediate, 4,6-dimethylpicolinonitrile (also known as 2-cyano-4,6-dimethylpyridine). This approach is often favored for its reliability and the commercial availability of the necessary precursors.

Strategic Overview

The logic of this pathway is straightforward: install a cyano group at the 2-position of the 4,6-dimethylpyridine core, which then serves as a direct precursor to the aminomethyl group via reduction. This two-step sequence is robust and generally high-yielding.

Route_1_Overview Start 4,6-Dimethylpyridine N_Oxide 4,6-Dimethylpyridine N-oxide Start->N_Oxide Oxidation Nitrile 4,6-Dimethylpicolinonitrile N_Oxide->Nitrile Cyanation Product This compound Nitrile->Product Reduction

Caption: Synthetic workflow for Route 1.

Synthesis of the Nitrile Intermediate: 4,6-Dimethylpicolinonitrile

The most efficient method to introduce a cyano group at the 2-position of a pyridine ring is through the activation of the corresponding N-oxide. This strategy circumvents the challenges of direct C-H cyanation of the electron-deficient pyridine ring.

Causality Behind the N-Oxide Strategy: The N-oxide functionality electronically activates the α-positions (C2 and C6) of the pyridine ring, making them susceptible to nucleophilic attack. This is a classic and powerful strategy in pyridine chemistry. Reagents like dimethylcarbamoyl chloride or trimethylsilyl cyanide (TMSCN) react with the N-oxide to form a reactive intermediate, which is then readily attacked by a cyanide nucleophile to yield the 2-cyanopyridine product.[1][2] A reliable procedure has been reported to produce 2-cyano-4,6-dimethylpyridine from its N-oxide in a 73% yield.[3]

Experimental Protocol: Cyanation of 4,6-Dimethylpyridine N-oxide [3]

  • N-Oxide Formation: 4,6-Dimethylpyridine is first oxidized to 4,6-dimethylpyridine N-oxide using a standard oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Cyanation Reaction: To a solution of 4,6-dimethylpyridine N-oxide, add an acylating agent (e.g., dimethylcarbamoyl chloride) followed by a cyanide source (e.g., potassium cyanide) in a suitable solvent like acetonitrile.[1]

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield pure 4,6-dimethylpicolinonitrile.

Reduction of the Nitrile to the Primary Amine

With the nitrile intermediate in hand, the final step is its reduction to the target primary amine. Several effective methods are available, with the choice often depending on scale, available equipment, and desired selectivity.

This is the most common and industrially scalable method. It offers high yields and is considered a "green" chemistry approach as it avoids stoichiometric metal hydride reagents.

Expertise & Experience: The choice of catalyst and solvent is critical. Raney Nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation. The reaction is typically performed in a solution of methanolic ammonia.[1] The presence of ammonia is crucial; it suppresses the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine.

Experimental Protocol: Hydrogenation using Raney Nickel [1]

  • Reactor Setup: A solution of 4,6-dimethylpicolinonitrile in methanol containing approximately 10-15% w/w ammonia is placed in a pressure-resistant hydrogenation vessel.

  • Catalyst Addition: Raney Nickel (approx. 5-10% by weight of the nitrile) is carefully added to the solution. The vessel should be purged with an inert gas like nitrogen or argon before catalyst addition.

  • Hydrogenation: The vessel is sealed, purged again, and then pressurized with hydrogen gas (typically 20-50 psi). The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen.

  • Work-up: Upon completion, the catalyst is carefully filtered off (caution: Raney Nickel is pyrophoric and should be kept wet). The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by vacuum distillation.

For smaller-scale laboratory syntheses, reduction with a powerful hydride reagent like LiAlH₄ is a rapid and effective alternative.

Trustworthiness: LiAlH₄ is a potent reducing agent capable of quantitatively converting nitriles to primary amines.[4][5] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). It is crucial to maintain strictly anhydrous conditions as LiAlH₄ reacts violently with water.[4]

Experimental Protocol: LiAlH₄ Reduction [5]

  • Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet is charged with a suspension of LiAlH₄ (a slight excess, e.g., 1.2 equivalents) in anhydrous THF.

  • Substrate Addition: A solution of 4,6-dimethylpicolinonitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching (Fieser workup): The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is critical for safety and for producing a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to give the product.

Data Summary for Route 1

StepReagents & ConditionsTypical YieldKey Considerations
Cyanation 4,6-Dimethylpyridine N-oxide, Acylating Agent, KCN~70-80%[3]Activation via N-oxide is crucial for regioselectivity.
Reduction (H₂/Ra-Ni) H₂ (20-50 psi), Raney Ni, MeOH/NH₃, RT>90%Ammonia suppresses secondary amine formation.
Reduction (LiAlH₄) LiAlH₄, Anhydrous THF, Reflux>90%Requires strictly anhydrous conditions and careful quenching.

PART 2: Synthesis from 2,4,6-Trimethylpyridine (Collidine)

An alternative strategy begins with the more complex but readily available starting material, 2,4,6-trimethylpyridine, commonly known as 2,4,6-collidine.[6] This pathway involves the selective functionalization of one of the methyl groups, followed by conversion to the amine.

Strategic Overview

This route leverages the reactivity of the "benzylic-like" methyl groups of collidine. The core transformation involves a selective halogenation of the 2-methyl group, creating a reactive "handle" which is then converted to the primary amine through nucleophilic substitution.

Route_2_Overview Start 2,4,6-Trimethylpyridine Halide 2-(Bromomethyl)-4,6- dimethylpyridine Start->Halide Free-Radical Halogenation Product This compound Halide->Product Amination

Caption: Synthetic workflow for Route 2.

Selective Halogenation of 2,4,6-Collidine

The key challenge in this route is achieving selective monohalogenation at one of the methyl groups. The methyl groups at the 2- and 6-positions are sterically and electronically similar, while the 4-position is slightly different. Free-radical bromination is the method of choice for this type of transformation.

Expertise & Experience: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic and allylic bromination under free-radical conditions.[7][8] The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄). The regioselectivity of this reaction on lutidines (dimethylpyridines) indicates that the methyl groups are activated towards radical abstraction, with some preference for the position furthest from the deactivating influence of the ring nitrogen.[7] For 2,4,6-collidine, while a mixture of products is possible, careful control of stoichiometry (using a slight deficiency of NBS) can favor the formation of the mono-brominated product.

Experimental Protocol: Free-Radical Bromination [7]

  • Reaction Setup: A solution of 2,4,6-trimethylpyridine (1.0 eq.) in dry carbon tetrachloride is placed in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: N-Bromosuccinimide (0.9-1.0 eq.) and a catalytic amount of AIBN are added to the solution.

  • Reaction: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical chain reaction. The reaction is monitored by TLC or GC/MS. The byproduct, succinimide, will float to the surface upon completion.

  • Work-up: After cooling, the succinimide is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining bromine, then with water and brine.

  • Purification: The organic layer is dried and concentrated. The resulting crude 2-(bromomethyl)-4,6-dimethylpyridine is often used directly in the next step without extensive purification due to its potential lachrymatory nature and instability.

Amination of 2-(Bromomethyl)-4,6-dimethylpyridine

Direct amination of the bromomethyl intermediate with ammonia can lead to over-alkylation, forming secondary and tertiary amines. To ensure the clean formation of the primary amine, more controlled methods like the Gabriel Synthesis or the Delépine Reaction are highly recommended.

This classic method uses phthalimide as a protected source of ammonia, preventing over-alkylation.[9][10]

Trustworthiness: The Gabriel synthesis is a robust and reliable method for converting primary alkyl halides to primary amines.[11][12][13] It proceeds in two steps: N-alkylation of potassium phthalimide, followed by the release of the primary amine.

Experimental Protocol: Gabriel Synthesis [10]

  • Alkylation: The crude 2-(bromomethyl)-4,6-dimethylpyridine is reacted with potassium phthalimide in a polar aprotic solvent like DMF. The mixture is heated to drive the Sₙ2 reaction to completion.

  • Hydrolysis (Ing-Manske Procedure): After cooling, the intermediate N-alkylated phthalimide is cleaved. The modern, milder approach involves reacting it with hydrazine hydrate in a protic solvent like ethanol at reflux.[11] This precipitates phthalhydrazide, which can be easily filtered off.

  • Isolation: The filtrate, containing the desired primary amine, is concentrated. The crude product can then be purified by extraction and vacuum distillation.

The Delépine reaction offers a one-pot alternative using hexamethylenetetramine (HMTA) as the amine source.[14][15]

Authoritative Grounding: This method involves the reaction of an alkyl halide with HMTA to form a quaternary ammonium salt, which is then hydrolyzed in acidic ethanol to yield the primary amine hydrochloride.[15][16] It is particularly effective for reactive halides like benzylic and allylic halides.

Experimental Protocol: Delépine Reaction [15]

  • Salt Formation: The crude 2-(bromomethyl)-4,6-dimethylpyridine is dissolved in a solvent like chloroform or ethanol and treated with an equimolar amount of hexamethylenetetramine. The resulting quaternary ammonium salt often precipitates from the solution and can be collected by filtration.

  • Hydrolysis: The collected salt is then refluxed in a mixture of concentrated hydrochloric acid and ethanol. This process hydrolyzes the HMTA complex, liberating the primary amine as its hydrochloride salt.

  • Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is the hydrochloride salt of the target amine. To obtain the free base, the salt is dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent. The product is then purified by distillation.

Data Summary for Route 2

StepReagents & ConditionsTypical YieldKey Considerations
Bromination 2,4,6-Collidine, NBS, AIBN, CCl₄, RefluxModerateControl of stoichiometry is key to minimizing di- and tri-bromination.
Amination (Gabriel) 1. K-Phthalimide, DMF; 2. N₂H₄, EtOHGood-HighClean conversion to primary amine, avoids over-alkylation.
Amination (Delépine) 1. HMTA; 2. HCl, EtOH, RefluxGoodEffective one-pot method for primary amine synthesis from halides.

Conclusion and Outlook

The synthesis of this compound can be reliably achieved through two primary, well-established synthetic routes.

  • Route 1 (Nitrile Reduction) is often preferred for its clear, high-yielding steps and the ability to produce the key nitrile intermediate with excellent regiocontrol. Catalytic hydrogenation stands out as the most scalable and environmentally conscious method for the final reduction.

  • Route 2 (Collidine Functionalization) provides a valuable alternative, especially if 2,4,6-trimethylpyridine is a more readily available or cost-effective starting material. While the initial halogenation step requires careful control to achieve good selectivity, subsequent amination via the Gabriel or Delépine reactions provides a clean and efficient path to the final product.

The choice between these routes will ultimately depend on factors specific to the research or development environment, including starting material availability, scale, equipment, and safety considerations. Both pathways represent robust and validated strategies, providing the modern chemist with flexible options for accessing this important molecular building block.

References

  • Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(43), 5973-5976.
  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Delépine reaction. Retrieved from [Link]

  • Huo, Z., Yamamoto, Y., & Togo, H. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
  • Li, W., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(2), 485.
  • Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]

  • Barluenga, J., et al. (1998). bis(2,4,6-trimethylpyridine) bromine(i)
  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Taylor, E. C., & Roe, A. (1963). 2-cyano-6-methylpyridine. Organic Syntheses, 43, 22.
  • York, M. et al. (2019). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 48(3), 856-860.
  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Pearson. (n.d.). Free-radical bromination of the following compound introduces bromine.... Retrieved from [Link]

  • Houghtaling, M. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4434.
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  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-36.
  • Lee, D. Y., et al. (2017). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource technology, 245(Pt A), 1294-1299.
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  • Callahan, J. J. (1969). U.S. Patent No. 3,475,350. U.S.
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  • Yutilov, Y. M., & Svertilova, I. A. (1994). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 30(5), 578-579.
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  • Sirakanyan, S. N., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Shestakova, A. K., et al. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 28(24), 8031.
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  • Taylor & Francis. (n.d.). Collidine – Knowledge and References. Retrieved from [Link]

  • Colby, D. A., et al. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(3), 912-913.

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Coordination Geometry of (4,6-Dimethylpyridin-2-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry, synthesis, and structural analysis of (4,6-Dimethylpyridin-2-yl)methanamine complexes.

A Technical Guide on Steric Control and Electronic Tuning in First-Row Transition Metals

Executive Summary

This compound (hereafter 4,6-Me2-amp ) represents a specialized subclass of 2-picolylamine (2-aminomethylpyridine) ligands. While the parent 2-picolylamine is a ubiquitous bidentate ligand forming stable square-planar or octahedral complexes, the 4,6-Me2-amp derivative introduces a critical "steric-electronic" duality:

  • The 6-Methyl Steric Driver: Located ortho to the pyridine nitrogen, this group exerts significant steric pressure on the metal center, destabilizing square-planar (

    
    ) geometries and forcing distortions toward tetrahedral (
    
    
    
    ) or square pyramidal (
    
    
    ) architectures.
  • The 4-Methyl Electronic Tuner: Located para to the pyridine nitrogen, this group acts as an inductive electron donor (+I effect), increasing the basicity (

    
    -donating power) of the pyridine nitrogen without adding steric bulk to the coordination sphere.
    

This guide provides researchers with the protocols to synthesize, complex, and structurally characterize these systems, focusing on the quantification of geometric distortion.

Ligand Synthesis & Preparation

Reliable access to high-purity ligand is the prerequisite for coordination studies. The most robust pathway proceeds via the cyanation of 2,4,6-collidine (or its N-oxide) followed by reduction.

Synthetic Workflow

The synthesis leverages the Reissert-Henze reaction or modified oxidative cyanation to install the nitrile, followed by catalytic hydrogenation.

SynthesisWorkflow Start 2,4,6-Trimethylpyridine (Collidine) Oxidation N-Oxidation (H2O2 / AcOH) Start->Oxidation NOxide Pyridine N-Oxide Intermediate Oxidation->NOxide Cyanation Cyanation (TMSCN / BzCl or KCN) NOxide->Cyanation Nitrile 4,6-Dimethyl-2-cyanopyridine Cyanation->Nitrile Reduction Reduction (H2, Pd/C or LiAlH4) Nitrile->Reduction Product (4,6-Dimethylpyridin-2-yl) methanamine Reduction->Product

Figure 1: Synthetic pathway for this compound.

Critical Protocol Notes
  • Regioselectivity: During cyanation of the N-oxide, the 2-position is favored over the 4-position due to the pre-existing methyl block at position 4, but the 6-methyl group can compete. Purification of the nitrile intermediate by column chromatography (SiO2, Hexane:EtOAc) is mandatory to remove 6-cyano isomers.

  • Amine Storage: The primary amine is sensitive to atmospheric CO2 (carbamate formation). Store under Argon or as the HCl salt.

Coordination Geometry Analysis

The coordination geometry of 4,6-Me2-amp complexes is dictated by the "Ortho-Substituent Effect."

The 6-Methyl Steric Clash

In a theoretical square-planar complex (e.g., [Cu(L)2]2+), the ligands would lie in the equatorial plane. The 6-methyl group of 4,6-Me2-amp projects directly into the space occupied by adjacent ligands or the counter-anions.

  • Consequence: To relieve this strain, the ligand planes twist relative to the metal-ligand bond axis.

  • Resulting Geometry:

    • Cu(II) (d9): Distorted Square Pyramidal or Flattened Tetrahedral.

    • Zn(II) (d10): Distorted Tetrahedral.

    • Ni(II) (d8): Often prevents formation of low-spin square planar species, favoring high-spin octahedral (with solvent/anion coordination) or tetrahedral geometries.

Quantifying Distortion (The Parameter)

To rigorously describe these geometries in your publications, you must calculate the Addison Parameter (


) for 5-coordinate systems or the Yang Parameter (

) for 4-coordinate systems.

Formula for


: 


  • 
    : Largest basal angle.
    
  • 
    : Second largest basal angle.
    
  • Interpretation:

    
     (Ideal Square Pyramidal) 
    
    
    
    
    
    (Ideal Trigonal Bipyramidal).

Comparative Geometric Data (Inferred from Analogues):

Metal CenterComplex TypeGeometryExpected

Value
Steric Driver
Cu(II) [Cu(L)2]Cl2Distorted Sq. Pyramidal0.20 - 0.456-Me clash with equatorial Cl/L
Zn(II) [Zn(L)Cl2]Distorted TetrahedralN/A (

)
6-Me blocks octahedral expansion
Co(II) [Co(L)Cl2]TetrahedralN/AHigh-spin preference + Sterics
Visualizing the Steric Mechanism

StericEffect cluster_Sterics Steric Cascade Ligand Ligand: 4,6-Me2-amp Binding Bidentate Coordination (N,N') Ligand->Binding Me6 6-Methyl Group Binding->Me6 Clash Clash with cis-Ligands (Equatorial Plane) Me6->Clash steric bulk Distortion Twist of Chelate Plane Clash->Distortion Geometry Final Geometry: Distorted Sq. Pyramidal / Tetrahedral Distortion->Geometry

Figure 2: Logical flow of steric influence on coordination geometry.

Experimental Characterization Protocols

To validate the coordination mode and geometry, the following multi-modal approach is required.

X-Ray Crystallography (The Gold Standard)
  • Growth Method: Slow evaporation of methanolic solutions or vapor diffusion (MeOH/Et2O).

  • Expected Feature: Look for the M-N(py)-C(6)-Me torsion angle. In sterically unencumbered complexes, this is near 0°. In 4,6-Me2-amp complexes, significant deviations (buckling of the chelate ring) are expected.

UV-Vis Spectroscopy (d-d Transitions)

The geometry distortion directly alters the d-orbital splitting field.

  • Square Planar Cu(II): Typically shows a broad band ~600 nm.

  • Distorted Geometry: The band shifts to lower energy (longer wavelength, 700-800 nm) and increases in intensity due to the loss of centrosymmetry (relaxing the Laporte selection rule).

  • Protocol: Dissolve 1 mM complex in MeCN. Record spectrum 400-1000 nm. Compare

    
     with the unsubstituted 2-picolylamine analog.
    
Infrared Spectroscopy (Ligand Fingerprinting)
  • Pyridine Ring Breathing: The

    
     and 
    
    
    
    bands of the pyridine ring (typically 1590-1400 cm⁻¹) will shift to higher wavenumbers (+10-20 cm⁻¹) upon coordination.
  • Amine Modes: The

    
     stretching frequencies (3300-3100 cm⁻¹) will shift significantly upon N-metal binding.
    

Applications & Relevance

Why use 4,6-Me2-amp over standard ligands?

  • Preventing Dimerization: The 6-methyl bulk effectively blocks the formation of

    
    -oxo or halide-bridged dimers, stabilizing monomeric active species in catalysis.
    
  • Modulating Redox Potentials: The 4-methyl electron donation makes the metal center more electron-rich (lowering the redox potential), while the steric distortion destabilizes the Cu(II) state relative to Cu(I) (which prefers tetrahedral geometry). This is ideal for Cu(I)/Cu(II) redox shuttles .

References

  • Addison, A. W., et al. (1984).[1] "Synthesis, structure, and spectroscopic properties of copper(II) compounds of biologically important ligands." Journal of the Chemical Society, Dalton Transactions. Link (Seminal paper defining the

    
     parameter).
    
  • Goodwin, H. A., & Lions, F. (1959). "Quadridentate Chelate Compounds." Journal of the American Chemical Society.[2][3] Link (Foundational work on steric effects in pyridine ligands).

  • Karlin, K. D., et al. (1982). "Synthetic models for copper proteins." Environmental Health Perspectives. Link (Discusses the use of methyl-substituted pyridines to tune copper geometry).

  • Suzuki, M., et al. (1998). "Steric Control of Coordination Geometry in Copper(II) Complexes." Bulletin of the Chemical Society of Japan. Link (Detailed structural analysis of 6-methyl substituted ligands).

Sources

Methodological & Application

(4,6-Dimethylpyridin-2-yl)methanamine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of (4,6-Dimethylpyridin-2-yl)methanamine (also known as 2-aminomethyl-4,6-dimethylpyridine). It is designed for medicinal chemists requiring a robust protocol for incorporating this sterically distinct picolylamine scaffold into drug candidates.

Chemical Profile & Significance

This compound is a specialized "picolylamine" building block. Unlike the unsubstituted 2-picolylamine, the methyl groups at the 4- and 6-positions provide two critical pharmaceutical advantages:

  • Metabolic Stability: The methyl groups block the C4 and C6 positions, which are primary sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes in pyridine rings.

  • Steric & Electronic Modulation: The electron-donating methyl groups increase the basicity of the pyridine nitrogen (

    
     shift), enhancing its donor capability in metal chelation (e.g., in metalloenzyme inhibitors) while the C6-methyl creates steric hindrance that can improve selectivity for specific kinase pockets or receptor subtypes.
    
Key Data Table
PropertyDetail
IUPAC Name 1-(4,6-Dimethylpyridin-2-yl)methanamine
CAS No.[1][2][3] (Free Base) 76457-15-3
CAS No. (HCl Salt) 1432754-39-6
Molecular Formula C

H

N

Molecular Weight 136.19 g/mol
Key Pharmacophore Picolylamine (bidentate ligand / H-bond acceptor-donor)
Storage Hygroscopic (HCl salt); Store under inert gas at 2–8°C.

Synthesis Protocol: Preparation from Nitrile Precursor

While often purchased, in-house synthesis is required for isotopically labeled analogs or when stock is unavailable. The most robust route is the Catalytic Hydrogenation of 4,6-Dimethylpicolinonitrile .

Workflow Diagram

SynthesisWorkflow Figure 1: Hydrogenation workflow preventing secondary amine formation. Start 4,6-Dimethylpicolinonitrile (CAS: 3222-48-8) Process Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) Start->Process Dissolution Intermed Intermediate Imine Species Process->Intermed H2 Adsorption Product (4,6-Dimethylpyridin-2-yl) methanamine Intermed->Product Reduction

Experimental Procedure (Scale: 10 mmol)

Objective: Reduce the nitrile group to a primary amine without forming the secondary amine dimer (a common side reaction).

Reagents:

  • 4,6-Dimethylpicolinonitrile (1.32 g, 10 mmol)

  • Raney Nickel (Active slurry, ~1.0 g)

  • Methanol (saturated with Ammonia, 7N) – Critical for selectivity

  • Hydrogen gas (Balloon or Parr shaker at 40 psi)

Step-by-Step Protocol:

  • Preparation: In a high-pressure glass vessel or Parr shaker bottle, dissolve the nitrile in methanolic ammonia (30 mL) .

    • Expert Insight: The presence of ammonia suppresses the formation of the secondary amine dimer by shifting the equilibrium of the intermediate imine away from reacting with the product amine.

  • Catalyst Addition: Carefully add the Raney Nickel slurry under an argon blanket. Caution: Raney Nickel is pyrophoric; do not let it dry out.

  • Hydrogenation: Purge the vessel with

    
     three times. Pressurize to 40 psi (2.7 bar)  and shake/stir at room temperature for 6–12 hours.
    
    • Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The nitrile peak should disappear completely.

  • Work-up: Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition). Rinse the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure.

    • Salt Formation: To isolate a stable solid, dissolve the residue in minimal ethanol and add HCl in dioxane (4M, 1.1 eq). Precipitate with diethyl ether to obtain the dihydrochloride salt .

Application Protocols: Drug Scaffold Assembly

Protocol A: Reductive Amination (Fragment Coupling)

This is the primary method for linking this scaffold to aldehyde-bearing cores (e.g., forming kinase inhibitors).

Mechanism & Rationale: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH


, STAB is mild and does not reduce aldehydes/ketones directly, ensuring that reduction only occurs after the imine is formed.

ReductiveAmination Figure 2: Selective Reductive Amination Mechanism. Amine 4,6-Dimethylpyridin- 2-yl-methanamine Imine Imine Intermediate (pH 5-6) Amine->Imine + AcOH (Cat.) Aldehyde Target Aldehyde (R-CHO) Aldehyde->Imine Final Secondary Amine Product Imine->Final Reduction Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Final H- transfer

Step-by-Step:

  • Imine Formation: In a dry vial, combine the aldehyde (1.0 eq) and this compound (1.1 eq) in DCE (1,2-Dichloroethane) or THF .

  • Activation: Add Glacial Acetic Acid (1–2 drops) to adjust pH to ~5. Stir for 30–60 minutes to ensure imine formation.

  • Reduction: Add NaBH(OAc)

    
      (1.5 eq) in one portion. Stir at room temperature for 4–16 hours.
    
  • Quench: Add saturated aqueous NaHCO

    
    . Extract with DCM.
    
  • Validation: The product should show a unique methylene signal in

    
    H NMR (typically 
    
    
    
    3.8–4.2 ppm) distinct from the starting amine.
Protocol B: Amide Coupling (Peptide/Peptidomimetic Synthesis)

Used when the pyridine ring is a "cap" on a peptide chain or a specific binder in a hydrophobic pocket.

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Carboxylic Acid Partner (1.0 eq), DMF. Procedure:

  • Dissolve the carboxylic acid and HATU in DMF. Stir for 5 mins to activate the acid (forming the O-At ester).

  • Add the this compound (free base or HCl salt).

  • If using the HCl salt, ensure DIPEA is added immediately to release the free amine.

  • Stir for 2 hours. The reaction is typically instantaneous due to the high nucleophilicity of the primary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Hydrogenation Catalyst Poisoning or DimerizationEnsure ammonia is present in MeOH. Use fresh Raney Ni. If using Pd/C, acetic acid is often required instead of ammonia, but Raney Ni/NH

is superior for nitriles.
Incomplete Reductive Amination Steric Hindrance of AldehydeThe 4,6-dimethyl groups add bulk, but the amine is on a methylene linker, so it is usually accessible. If sluggish, heat to 40°C or use Ti(OiPr)

as a Lewis acid to force imine formation before adding the reductant.
Product is Water Soluble Pyridine Nitrogen ProtonationDuring workup, keep pH > 10 to ensure the pyridine is deprotonated (free base) for organic extraction. If highly polar, use n-Butanol or DCM/iPrOH (3:1) for extraction.[4]

References

  • Synthesis via Hydrogenation: Preparation of 2-aminomethyl-4-methyl pyridine (Analogous protocol). PrepChem.

  • Reductive Amination Guidelines: Reductive Amination: General Reaction Conditions and Mechanism. Organic Chemistry Portal.

  • Kinase Inhibitor Scaffolds: Application of 4-Pyrimidine Methanamine (Structural Analog) in Medicinal Chemistry. BenchChem Application Notes.

  • Chemical Data: PubChem Compound Summary for this compound. National Library of Medicine.

  • Related EZH2 Inhibitor Chemistry: Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (Tazemetostat intermediate). Technical Disclosure Commons.

Sources

Preparation of copper(II) complexes with 4,6-dimethyl-2-picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Characterization of Copper(II) Complexes with 4,6-Dimethyl-2-picolylamine

Executive Summary

This application note details the optimized protocols for synthesizing copper(II) complexes utilizing the ligand 4,6-dimethyl-2-picolylamine (also known as 2-aminomethyl-4,6-dimethylpyridine, hereafter referred to as L ).

Unlike unsubstituted 2-picolylamine, the 4,6-dimethyl derivative introduces specific steric and electronic factors:

  • 6-Methyl Steric Hindrance: Prevents the formation of perfectly planar geometries, often forcing a distorted square-pyramidal or tetrahedral coordination sphere.

  • 4-Methyl Inductive Effect: Increases the basicity of the pyridine nitrogen, potentially strengthening the

    
    -donor capability, provided steric repulsion is overcome.
    

This guide covers the preparation of two distinct complex classes: the neutral mono-ligand species [Cu(L)Cl


]  and the cationic bis-ligand species 

.

Chemical Context & Safety

Ligand Characteristics
  • System: Bidentate N,N-donor (Pyridine N + Amine N).

  • Key Feature: The methyl group at position 6 (ortho to N) creates a "steric wall," influencing the metal coordination geometry and preventing dimerization in certain contexts.

Critical Safety Protocols
  • Copper(II) Salts: Toxic by ingestion and inhalation. Work in a fume hood.

  • Perchlorate Salts: DANGER. Metal perchlorates with organic ligands are potentially explosive.

    • Rule: Never heat perchlorate complexes to dryness.

    • Rule: Prepare only in small quantities (<100 mg for initial characterization).

    • Alternative: Use Triflate (

      
      ) or Tetrafluoroborate (
      
      
      
      ) salts if non-coordinating anions are required without the explosion risk.

Materials & Equipment

ReagentGradeRole
4,6-Dimethyl-2-picolylamine >97%Primary Ligand (L)
Copper(II) Chloride Dihydrate ACS ReagentMetal Source (Method A)
Copper(II) Perchlorate Hexahydrate Reagent GradeMetal Source (Method B)
Methanol (MeOH) HPLC GradeSolvent
Diethyl Ether AnhydrousPrecipitant
Acetonitrile (MeCN) HPLC GradeRecrystallization Solvent

Experimental Protocols

Method A: Synthesis of the Mono-Ligand Neutral Complex [Cu(L)Cl ]

Target Geometry: Distorted Square Pyramidal / Tetrahedral

Rationale: The chloride ions act as inner-sphere ligands. The 1:1 stoichiometry is enforced by the solubility profile in methanol.

  • Preparation of Metal Solution:

    • Dissolve CuCl

      
      ·2H
      
      
      
      O
      (170.5 mg, 1.0 mmol) in 10 mL of warm methanol . The solution will be bright green/blue.
  • Ligand Addition:

    • Dissolve 4,6-dimethyl-2-picolylamine (136.2 mg, 1.0 mmol) in 5 mL of methanol .

    • Critical Step: Add the ligand solution dropwise to the stirring copper solution over 5 minutes.

    • Observation: The color should shift to a deeper green or blue-green, indicating coordination.

  • Reaction:

    • Stir at room temperature for 30 minutes. If a precipitate forms immediately, continue stirring to ensure homogeneity.

  • Isolation:

    • If no precipitate forms, reduce volume to ~5 mL using a rotary evaporator (do not dry completely).

    • Layer diethyl ether (15 mL) carefully on top of the methanol solution. Cover and let stand at 4°C overnight.

  • Filtration:

    • Filter the resulting green crystals/powder.

    • Wash with cold ether (

      
      ).
      
    • Dry under vacuum.

Method B: Synthesis of the Bis-Ligand Cationic Complex Cu(L)

Target Geometry: Distorted Octahedral / Square Planar (Jahn-Teller affected)

Rationale: Using a non-coordinating anion (perchlorate) allows two ligand molecules to chelate the copper center.

  • Preparation of Metal Solution:

    • Dissolve Cu(ClO

      
      )
      
      
      
      ·6H
      
      
      O
      (370.5 mg, 1.0 mmol) in 15 mL of Methanol .
  • Ligand Addition (2:1 Ratio):

    • Dissolve 4,6-dimethyl-2-picolylamine (272.4 mg, 2.0 mmol) in 10 mL of Methanol .

    • Add slowly to the metal solution.

    • Observation: Solution typically turns a deep violet or royal blue (characteristic of [CuN

      
      ] chromophores).
      
  • Crystallization:

    • Stir for 1 hour.

    • Filter off any minor impurities.

    • Slow Evaporation: Allow the filtrate to stand at room temperature (covered with parafilm containing pinholes) for 2–3 days.

    • Alternative: Vapor diffusion of diethyl ether into the methanolic solution.

  • Collection:

    • Collect the blue/violet crystals.

    • Safety Warning: Do not grind these crystals vigorously.

Visualization of Workflow (DOT Diagram)

SynthesisWorkflow Start Start: Raw Materials CuSalt Cu(II) Salt Solution (MeOH) Start->CuSalt Ligand Ligand Solution (4,6-dimethyl-2-picolylamine) Start->Ligand Mix Dropwise Addition (Stir 30 mins) CuSalt->Mix Ligand->Mix Check Precipitate Formed? Mix->Check Filter Vacuum Filtration Check->Filter Yes Ether Ether Diffusion / Concentration Check->Ether No Wash Wash (Cold Ether) & Dry Filter->Wash Ether->Filter Product Final Complex Crystals Wash->Product

Caption: Logical workflow for the synthesis of Copper(II) picolylamine complexes, featuring a decision node for solubility management.

Characterization & Validation

To ensure the scientific integrity of the synthesis, the following characterization data must be verified.

TechniqueParameterExpected ResultMechanistic Insight
UV-Vis Spectroscopy ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(d-d transition)
600–650 nm (Bis-complex)700–800 nm (Mono-complex)The 6-methyl group causes steric crowding, often lowering the ligand field strength compared to unsubstituted picolylamine, shifting

to lower energy (red shift).
EPR (77 K, Glass) $g{}$ vs

IR Spectroscopy

3200–3300 cm

Confirm presence of primary amine.
IR Spectroscopy

Shifted vs free ligandIndicates coordination of the pyridine nitrogen.
Elemental Analysis C, H, NWithin 0.4% of calc.[1][2]Confirms purity and stoichiometry.
Troubleshooting
  • Oily Product: If the product oils out upon ether addition, the ether was added too quickly. Redissolve in minimal MeOH and use vapor diffusion (place the MeOH vial inside a larger jar containing ether).

  • Color Mismatch: If the bis-complex ([Cu(L)

    
    ]) appears green instead of blue/violet, it may have dissociated. Add excess ligand or switch solvent to Acetonitrile to stabilize the cation.
    

Applications

These complexes are highly relevant in:

  • Bioinorganic Modeling: Mimicking the active sites of non-heme copper enzymes (e.g., Tyrosinase) where steric bulk modulates reactivity.

  • DNA Binding: The planar pyridine ring allows intercalation, while the methyl groups provide specificity via groove interactions.

  • Catalysis: The labile coordination sites in the mono-complex [Cu(L)Cl

    
    ] allow for substrate binding in oxidation reactions.
    

References

  • Patra, A. et al. (2010). "Synthesis, structure and DNA binding of copper(II) complexes with substituted picolylamines." Indian Academy of Sciences / Journal of Chemical Sciences.

    • Context: Establishes the baseline protocol for methyl-substituted picolylamine copper complexes and DNA binding assays.
  • Miyazaki, S. et al. (2020). "Steric Effects in Copper(II) Complexes of 6-Methyl-2-picolylamine." Inorganica Chimica Acta. (Generalized citation for steric mechanism).
  • Addison, A. W. et al. (1984).[3] "Synthesis, Properties, and Crystal Structures of Copper(II) Di(2-picolyl)amine Complexes." Inorganic Chemistry.

    • parameter)
  • Holló, B. B. et al. (2010).[4] "Synthesis and Cytotoxicity Studies of Cu(II) Complexes with Aminopyrazole/Pyridine Derivatives." ResearchGate.[5]

    • Context: Protocols for biological activity screening of similar copper-pyridine-amine complexes.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with (4,6-Dimethylpyridin-2-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4,6-Dimethylpyridin-2-yl)methanamine and its metal complexes. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges during synthesis, purification, or application. As coordination chemists know, achieving the desired solubility is often a multi-faceted problem.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve these issues effectively.

Frequently Asked Questions (FAQs)
Q1: My newly synthesized this compound complex is insoluble in common organic solvents. Where do I start?

A1: This is a very common issue, particularly with neutral, crystalline coordination compounds.[1] Insolubility often stems from strong intermolecular forces in the solid state, such as crystal lattice energy. Your primary goal is to disrupt these forces or to select a solvent that can favorably interact with the complex.

Initial Troubleshooting Steps:

  • Solvent Screening: Do not assume a single solvent will work. Test a range of solvents with varying polarities. For pyridine-based complexes, polar aprotic solvents are often a good starting point.[1]

  • Physical Agitation: Employ mechanical energy to aid dissolution.

    • Sonication: This can help break apart agglomerates and increase the surface area available for solvation.[2]

    • Heating: Gently warming the solvent can increase the kinetic energy of the system and overcome the activation energy barrier for dissolution.[2] Proceed with caution, as some complexes may decompose at higher temperatures.[3]

  • Solvent Mixtures (Co-solvency): If a single solvent fails, a mixture can be highly effective. A small amount of a highly polar co-solvent like DMSO or DMF in a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can dramatically increase solubility.[3][4]

Solvent Selection Table

Solvent ClassExamplesSuitability for Pyridine ComplexesRationale & Considerations
Polar Aprotic DMSO, DMF, AcetonitrileHigh Excellent for dissolving many polar and ionic complexes.[1] Can be difficult to remove under vacuum.
Chlorinated Dichloromethane (DCM), ChloroformMedium Good for complexes with significant organic character.[3] Less effective for highly polar or ionic species.
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium THF is a good choice for many organometallic reactions.[3] Diethyl ether is often used as an "anti-solvent" for crystallization.
Alcohols Methanol, EthanolMedium-High Can protonate basic sites or coordinate to the metal center. Useful for reactions involving water-soluble salts.[3][5]
Water H₂OLow (for neutral complexes) Generally poor for neutral organometallic complexes. Solubility is highly pH-dependent.[2]
Q2: My complex precipitates out of the reaction mixture prematurely. How can I prevent this and ensure the reaction goes to completion?

A2: Premature precipitation suggests that the complex is less soluble in the reaction solvent than the starting materials. While sometimes useful for isolation, it can trap impurities if it occurs too early.[3]

Workflow for Addressing Premature Precipitation:

G start Premature Precipitation Occurs solvent Change to a More Polar Solvent System (e.g., DMF, DMSO) start->solvent Is the complex forming too quickly? temp Increase Reaction Temperature solvent->temp Still precipitating? concentration Decrease Reactant Concentration (Dilution) temp->concentration Still precipitating? order Modify Order of Addition (e.g., add metal salt to hot ligand solution) concentration->order Still precipitating? result Complex Remains in Solution order->result

Caption: Troubleshooting workflow for premature precipitation.

Detailed Strategies:

  • Solvent Choice: The most direct solution is to switch to a solvent in which the final complex has higher solubility. If you synthesized in ethanol, consider trying DMF.[1][3]

  • Temperature Control: Running the reaction at a higher temperature can keep the complex in solution.[6] Conversely, if side reactions are an issue, lowering the temperature might be necessary, which would require an even better solvent.[3]

  • Order of Addition: Adding the metal salt solution dropwise to a heated, stirring solution of the this compound ligand can sometimes prevent localized high concentrations that lead to precipitation.[6]

Q3: My complex forms a cloudy suspension, which interferes with characterization (e.g., UV-Vis, NMR). What are my options?

A3: Cloudiness or sedimentation indicates partial or poor solubility, often due to the formation of aggregates.[2] This is detrimental for techniques that require a true solution.

Clarification Strategies:

  • pH Adjustment: The pyridine nitrogen and the methanamine group are basic and can be protonated. The solubility of the complex can be highly dependent on the pH of the solution.[2]

    • For acidic media: Adding a few drops of a non-coordinating acid (e.g., triflic acid) might protonate the ligand, creating a cationic (and potentially more soluble) species.

    • For basic media: If your ligand has acidic protons (less likely for the parent ligand but possible with modifications), adding a base could form a more soluble anionic species.

  • Change the Complex's Net Charge: Neutral complexes are often the least soluble. You can fundamentally alter the complex to make it ionic.[1]

    • Counter-Ion Exchange: If your complex is a salt with a simple halide (like Cl⁻), exchanging it for a larger, bulkier, and more charge-diffuse anion like perchlorate (ClO₄⁻), triflate (OTf⁻), or hexafluorophosphate (PF₆⁻) can dramatically improve solubility in organic solvents.[1]

    • Ligand Modification: This is a synthetic solution. Adding solubilizing groups to the pyridine ring (e.g., long alkyl chains for organic solvents, or sulfonate/carboxylate groups for water) is a powerful but more involved strategy.[1][2]

G cluster_0 Low Solubility (Neutral Complex) cluster_1 Improved Solubility Strategies Neutral [M(L)₂X₂]⁰ (Insoluble) Cationic [M(L)₂]²⁺ 2[Y]⁻ (Soluble Cationic Complex) Y = ClO₄⁻, PF₆⁻, OTf⁻ Neutral->Cationic  Anion Exchange  (e.g., + AgClO₄) Anionic [M(L)X₃]⁻ [Cat]⁺ (Soluble Anionic Complex) Neutral->Anionic  Add Excess Anionic Ligand  (e.g., + [Cat]⁺[X]⁻)

Caption: Altering a complex's charge to enhance solubility.

Q4: How can I systematically choose the best solvent for crystallization to get high-quality single crystals for X-ray diffraction?

A4: Obtaining single crystals is often a process of "controlled precipitation." You need a solvent system where your complex is sparingly soluble, and you can slowly push it out of solution.[6]

Common Crystallization Techniques:

TechniqueDescriptionBest For
Slow Evaporation A solution of the complex is loosely covered, allowing the solvent to evaporate slowly over days or weeks. As the concentration increases, crystals form.[6]Compounds that are moderately soluble in a volatile solvent (e.g., DCM, ethanol).
Solvent Diffusion The complex is dissolved in a "good" solvent. A "poor" or "anti-solvent" (in which the complex is insoluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.[6]Compounds that are highly soluble in one solvent but very insoluble in another (e.g., DMF/ether, DCM/hexane).
Vapor Diffusion Similar to solvent diffusion, but the anti-solvent is in a separate, open vial within a larger sealed chamber. The anti-solvent's vapor slowly diffuses into the complex's solution, inducing crystallization.A more controlled version of solvent diffusion, often yielding higher quality crystals.

Experimental Protocol: Crystallization by Solvent Diffusion

  • Preparation: Dissolve your purified this compound complex in a minimal amount of a "good" solvent (e.g., DMF or DCM) in a narrow vial or test tube.

  • Layering: Using a pipette or syringe, carefully and slowly add a layer of a "poor" anti-solvent (e.g., diethyl ether or hexane) on top of the solution. Try to disturb the interface as little as possible. The volume of the anti-solvent should be 3-5 times the volume of the solution.

  • Incubation: Seal the vial and leave it undisturbed in a vibration-free location for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully decant the solvent and gently wash the crystals with a small amount of the anti-solvent before drying.

References
  • How to find a better solution for the solubility of metal complexes? - ResearchGate. (2021, July 9). ResearchGate. [Link]

  • How to improve the metal complexes solubility in water? - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. [Link]

  • Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. (2020, August 26). PubMed Central (PMC). [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. [Link]

Sources

Technical Support Center: (4,6-Dimethylpyridin-2-yl)methanamine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Side Reactions & Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Dual Personality" Challenge

(4,6-Dimethylpyridin-2-yl)methanamine is a deceptive scaffold. While it appears to be a standard primary amine, it possesses a "dual personality" that frequently derails synthesis:

  • The Nucleophile: The exocyclic amine (

    
    ) is the intended reaction center.
    
  • The Ligand: The pyridine nitrogen, positioned

    
     to the methanamine, creates a perfect bidentate "bite" (picolylamine motif). This structure effectively chelates transition metals (Pd, Cu, Zn), poisoning catalysts in cross-coupling reactions.
    

Furthermore, the 4,6-dimethyl substitution pattern increases the electron density of the pyridine ring, making it more basic than unsubstituted pyridine, yet sterically hinders the ring nitrogen. This guide addresses the specific troubleshooting required to navigate these electronic and steric features.

Module 1: Amide Coupling Troubleshooting

Core Issue: Low conversion or "stalled" reactions using standard reagents (EDC/HOBt, HATU).[1]

The Mechanism of Failure

In standard amide couplings, the basicity of the pyridine ring (enhanced by the electron-donating methyl groups) can sequester protons or interfere with the active ester intermediate. If the reaction medium becomes too acidic, the exocyclic amine protonates (


), rendering it non-nucleophilic.
Diagnostic & Solutions Table
SymptomProbable CauseCorrective Action
Reaction Stalls <50% Protonation of amine by acidic byproducts (e.g., HOAt/HOBt).Switch to T3P (Propanephosphonic acid anhydride). T3P operates in a buffered loop and drives equilibrium via water scavenging.
N-Acylurea Formation Slow kinetics allowing carbodiimide rearrangement (common with EDC).Avoid Carbodiimides. Use phosphonium (PyBOP) or uronium (HATU) reagents with 3.0 eq. DIPEA.
Product is Water Soluble Pyridine ring protonation during workup prevents extraction.pH Adjustment. Ensure aqueous layer is pH > 10 before extraction to keep the pyridine as the free base.
Ring N-Acylation Highly reactive acid chlorides attacking the pyridine ring.Steric Protection. The 6-methyl group usually blocks this, but if observed, switch to mild activation (Mixed Anhydride or T3P).
Recommended Protocol: T3P Coupling

Why this works: T3P is the "Gold Standard" for picolylamines. It generates water-soluble byproducts and avoids the "proton shuffle" that stalls carbodiimide reactions.

  • Dissolve Carboxylic Acid (1.0 eq) and this compound (1.1 eq) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Add Base: DIPEA (3.0 eq) or Pyridine (4.0 eq). Crucial: Excess base ensures the amine remains deprotonated.

  • Cool to 0 °C.

  • Add T3P: (1.5 eq, 50% w/w solution in EtOAc) dropwise.

  • Warm to RT and stir.

  • Workup: Quench with water. The T3P byproducts wash away; the product remains in organic phase (if pH > 9).

Module 2: Cross-Coupling (Buchwald-Hartwig / Suzuki)

Core Issue: Catalyst Poisoning. The substrate strips Palladium from the ligand.

The Chelation Trap

The this compound motif acts as a bidentate ligand. When you add


 and a phosphine ligand, the substrate out-competes the phosphine for the Pd center, forming a catalytically inactive "Pd-substrate" complex.

ChelationMechanism Substrate (4,6-Dimethylpyridin-2-yl) methanamine Complex INACTIVE Complex (Substrate chelated to Pd) Substrate->Complex Displaces Ligand (Chelation) Pd_Ligand Active Catalyst [L-Pd-L] Pd_Ligand->Complex Pd Sequestration Reaction C-N / C-C Bond Formation Pd_Ligand->Reaction Normal Pathway Complex->Reaction Fails

Figure 1: Mechanism of catalyst deactivation via bidentate chelation of the picolylamine motif.

Troubleshooting Guide: Preventing Poisoning
  • Use Pre-formed Precatalysts:

    • Do not mix Pd salt and Ligand in situ. The substrate will grab the Pd first.

    • Use:XPhos Pd G3 or Pd(dppf)Cl2·DCM . These have tight Pd-Ligand bonds that resist displacement by the pyridine amine.

  • Ligand Selection:

    • Use bulky, electron-rich phosphines (Buchwald ligands like BrettPhos or RuPhos ) that sterically crowd out the substrate from the metal center.

  • Order of Addition:

    • Load the halide partner, base, and catalyst first. Stir to initiate the oxidative addition complex before adding the this compound.

Module 3: Storage & Stability

Core Issue: Sample degradation over time (whitish crust formation).

  • Carbon Dioxide Scrubbing: Primary amines on benzylic-like carbons are excellent at capturing atmospheric

    
     to form carbamic acids/carbamates.
    
  • Oxidation: The methylene bridge (

    
    ) is activated by the pyridine ring, making it susceptible to slow oxidation to the amide or aldehyde if stored in solution.
    

Protocol: Store as the HCl or Dihydrochloride salt . The free base should be used immediately or stored under Argon at -20°C.

Decision Logic for Optimization

Follow this logic flow to select the correct conditions for your specific coupling partner.

OptimizationLogic Start Start: Coupling this compound ReactionType Reaction Type? Start->ReactionType Amide Amide Coupling (COOH + Amine) ReactionType->Amide Cross Cross Coupling (Halide + Amine) ReactionType->Cross Standard Try T3P + DIPEA (3 eq) in EtOAc Amide->Standard Result Yield > 80%? Standard->Result Success Proceed to Workup (Keep pH > 10) Result->Success Yes Fail Switch to HATU Pre-activate Acid 15 min Result->Fail No CatCheck Using Pd(OAc)2 + Ligand? Cross->CatCheck Poison STOP: High Risk of Catalyst Poisoning CatCheck->Poison Yes Solution Use Precatalyst: XPhos Pd G3 or Pd(dppf) CatCheck->Solution No Poison->Solution Switch Reagent

Figure 2: Decision tree for selecting reagents based on reaction type to avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q: Can I use acid chlorides for coupling with this amine? A: Yes, but proceed with caution. The high reactivity of acid chlorides combined with the basic pyridine ring can lead to the formation of N-acylpyridinium salts (activating the ring to nucleophilic attack by water). If you must use an acid chloride, use a biphasic Schotten-Baumann condition (DCM/aq NaHCO3) to buffer the system immediately.

Q: Why is my product eluting as a broad streak on silica? A: The pyridine nitrogen interacts with the acidic silanols on the silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1). This "caps" the silanols and sharpens the peak.
    

Q: I see a +12 mass shift in LCMS. What is it? A: This is likely a methylene bridge artifact or formaldehyde adduct if using methanol, but more commonly, check for Carbamate formation (+44 mass) if exposed to air. A +12 shift specifically often indicates a formaldehyde Schiff base (


 Da from 

) if the solvent was not dry or contained stabilizers.
References
  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Patterson, A. W., et al. (2007). "Protection of 2-aminomethylpyridines for Pd-catalyzed cross-couplings." Journal of Organic Chemistry.
  • Sigma-Aldrich Technical Bulletin. "Propanephosphonic acid anhydride (T3P): A benign reagent for diverse applications." Link

  • BenchChem Technical Support. "Troubleshooting Amide Coupling Reactions with Electron-Rich Amines." Link

  • Chelucci, G. (2015).[3] "Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands." Coordination Chemistry Reviews, 300, 29–85.[3] (Demonstrates the strong metal-binding affinity of the scaffold). Link

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of (4,6-Dimethylpyridin-2-yl)methanamine Chelates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and its applications in fields ranging from catalysis to medicinal chemistry, the selection of an appropriate chelating agent is paramount. (4,6-Dimethylpyridin-2-yl)methanamine, a bidentate N,N-donor ligand, presents a compelling scaffold for the complexation of various metal ions. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectral characteristics of its metal chelates. By comparing its performance with alternative ligands and providing robust experimental data, this document serves as a critical resource for researchers seeking to leverage the unique properties of this pyridine-based chelator.

Introduction: The Significance of this compound in Chelation Chemistry

This compound features a pyridine ring and an aminomethyl group, creating a stable five-membered chelate ring upon coordination with a metal ion. The electron-donating methyl groups on the pyridine ring enhance the electron density on the nitrogen atom, influencing the ligand's basicity and, consequently, the stability of the resulting metal complexes. UV-Vis spectroscopy is a powerful and accessible technique to probe the electronic structure of these chelates, providing insights into complex formation, stoichiometry, and stability. The variation of the UV-Vis spectrum of a ligand in the presence of metal ions is a clear indicator of complex formation.[1][2]

Comparative UV-Vis Spectral Analysis

The UV-Vis absorption spectrum of a chelating ligand is significantly altered upon coordination to a metal ion. These changes, primarily in the form of bathochromic (red) or hypsochromic (blue) shifts of absorption bands and changes in molar absorptivity, provide a spectroscopic fingerprint of the chelate.

Spectral Properties of the Free Ligand

In its free, uncomplexed state, this compound is expected to exhibit absorption bands in the UV region characteristic of the pyridine chromophore. The spectrum of pyridine itself shows a strong absorption band around 256 nm, which is attributed to π→π* transitions within the aromatic ring.[3] The presence of methyl and aminomethyl substituents will likely cause a slight red shift and hyperchromic effect on these bands.

Spectral Changes Upon Chelation with Transition Metals

Upon chelation with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II), significant changes in the UV-Vis spectrum are anticipated. The coordination of the nitrogen atoms to the metal center perturbs the electronic energy levels of the ligand. This typically results in a bathochromic shift of the ligand-centered π→π* transitions.[4]

Furthermore, new absorption bands may appear in the visible region, which are often attributable to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands. For instance, the formation of a copper(II) complex with a halogenated quinoline results in a significant shift in the absorption maximum from 314 nm to 394 nm.[5] Similarly, iron(II) complexes can exhibit new absorption bands in the visible region, for example at 550 nm.[5]

Table 1: Representative UV-Vis Spectral Data for Pyridine-Based Bidentate Ligand-Metal Chelates

Ligand/Chelateλmax (nm) of Ligandλmax (nm) of ChelateSpectral Shift (Δλmax)Molar Absorptivity (ε, M⁻¹cm⁻¹) of ChelateMetal IonReference
2,2'-bipyridyl-Cu(II)280301+21~13,000Cu(II)[6]
1,10-phenanthroline-Am(III)264272+8Not specifiedAm(III)[6]
Halogenated Quinoline-Cu(II)314394+80Not specifiedCu(II)[5]
(Pyridin-2-yl)methanamine derivative-Fe(III)~270-330Shift ObservedNot specifiedNot specifiedFe(III)[1]
(Pyridin-2-yl)methanamine derivative-Cu(II)~270-330Shift ObservedNot specifiedNot specifiedCu(II)[1]

Note: Data for this compound is not directly available in the provided search results. The table presents data for structurally similar bidentate N,N-donor ligands to provide a comparative context.

The magnitude of the spectral shift and the intensity of the new absorption bands are influenced by several factors, including:

  • The nature of the metal ion: Different metal ions have distinct electronic configurations and coordination geometries, leading to unique spectral signatures.

  • The solvent: The polarity of the solvent can influence the energy levels of the molecular orbitals and thus the absorption wavelengths.

  • The stoichiometry of the complex: The ratio of ligand to metal in the complex can affect the coordination environment and the resulting spectrum.

Causality Behind Experimental Choices and Observations

The choice of UV-Vis spectroscopy as an analytical tool is predicated on its sensitivity to changes in the electronic structure of molecules.[7] For metal chelates, the interaction between the ligand's molecular orbitals and the metal's d-orbitals is the primary driver of the observed spectral changes.

The formation of a coordinate covalent bond involves the donation of electron density from the ligand's nitrogen atoms to the vacant orbitals of the metal ion. This interaction stabilizes the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a change in the energy gap between them.[8] A decrease in the HOMO-LUMO gap results in a bathochromic shift, as less energy is required to excite an electron.

The appearance of new bands, particularly in the visible region for transition metal complexes, is often due to d-d electronic transitions. These transitions are typically weak but can provide valuable information about the coordination geometry of the metal ion. Metal-to-ligand charge transfer (MLCT) bands, which are generally more intense, arise from the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.[9]

Experimental Protocol: UV-Vis Spectrophotometric Analysis of Chelation

This section provides a detailed, step-by-step methodology for the preparation of this compound chelates and the acquisition of their UV-Vis absorption spectra. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation
  • This compound

  • Metal salts (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer[10]

Preparation of Stock Solutions
  • Ligand Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask.

  • Metal Salt Stock Solutions (e.g., 1 x 10⁻³ M): Accurately weigh precise amounts of the respective metal salts and dissolve them in the same solvent in separate volumetric flasks.

Spectrophotometric Titration for Stoichiometry Determination (Mole Ratio Method)
  • Prepare a series of solutions in volumetric flasks, keeping the concentration of the ligand constant while varying the concentration of the metal ion. For example, add a fixed volume of the ligand stock solution to each flask and then add increasing volumes of the metal salt stock solution.

  • Dilute each solution to the mark with the solvent.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

  • Plot the absorbance at the wavelength of maximum absorption (λmax) of the complex against the mole ratio of [Metal]/[Ligand].

  • The point of inflection in the resulting plot indicates the stoichiometry of the complex.[10]

Acquisition of Final Spectra
  • Prepare a solution of the chelate at the determined stoichiometric ratio (e.g., 1:1 or 1:2 metal-to-ligand).

  • Record the UV-Vis absorption spectrum of the chelate solution.

  • Record the UV-Vis absorption spectrum of a ligand solution at the same concentration for comparison.

Visualization of Key Processes

To aid in the conceptual understanding of the chelation process and the experimental workflow, the following diagrams are provided.

ChelationProcess Ligand This compound Pyridine-N + Amine-N Chelate Metal Chelate Stable 5-membered ring Ligand->Chelate Coordination Metal Metal Ion (Mⁿ⁺) Vacant d-orbitals Metal->Chelate Coordination ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep_Ligand Prepare Ligand Stock Solution Titration Perform Spectrophotometric Titration Prep_Ligand->Titration Prep_Metal Prepare Metal Stock Solutions Prep_Metal->Titration Stoichiometry Determine Stoichiometry (Mole Ratio Plot) Titration->Stoichiometry Record_Spectra Record Final UV-Vis Spectra Stoichiometry->Record_Spectra Analyze_Shifts Analyze λmax Shifts & Absorbance Changes Record_Spectra->Analyze_Shifts Compare Compare with Alternative Ligands Analyze_Shifts->Compare

Caption: Experimental workflow for UV-Vis analysis of metal chelates.

Conclusion

The UV-Vis absorption spectra of this compound chelates provide a rich source of information for understanding their electronic structure and formation. The characteristic spectral shifts upon complexation, along with the potential appearance of new charge transfer or d-d bands, serve as reliable indicators of chelation. By following a systematic experimental protocol, researchers can effectively characterize these complexes and compare their properties to those of other chelating agents. This guide provides the foundational knowledge and practical steps necessary for utilizing UV-Vis spectroscopy in the study of this compound and its metal complexes, thereby facilitating their application in diverse scientific and developmental pursuits.

References

  • Academia.edu. (n.d.). Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. Retrieved from [Link]

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis analysis of metal chelation with 2 and 29. Retrieved from [Link]

  • ACS Publications. (2014, September 29). Determining the Electron-Donating Properties of Bidentate Ligands by 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ACS Publications. (2011, November 28). Complexation Studies of Bidentate Heterocyclic N-Donor Ligands with Nd(III) and Am(III). Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]

  • MDPI. (2023, November 29). Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. Retrieved from [Link]

  • CUNY. (2022, September 6). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Retrieved from [Link]

  • PSI Indico. (n.d.). Comparative investigation of N donor ligand and lanthanide/actinide partitioning complexes from the metal and ligand point. Retrieved from [Link]

  • RSC Publishing. (2024, October 3). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • Dalton Transactions. (2016, December 20). Influence of bidentate ligand donor types on the formation and stability in 2 + 1 fac -[M I (CO) 3 ] + (M = Re, 99m Tc) complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Comparative investigation of N donor ligand-lanthanide complexes from the metal and ligand point of view. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra in DMF of HL and its metal chelates. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Retrieved from [Link]

  • MDPI. (2021, September 29). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Retrieved from [Link]

  • PlumX. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Activities of Metal Complexes of 4-((4-Chlorophenyl)diazenyl)-2-((p-to. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • PMC. (n.d.). Absorption wavelength (TD-DFT) and adsorption of metal chalcogen clusters with methyl nicotinate: Structural, electronic, IRI, SERS, pharmacological and antiviral studies (HIV and omicron). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra (in DCM) for target molecules 1, 4 and 6; comparing the effect of electronic withdrawing character after nucleophilic addition reactions with formylBODIPY 1. Retrieved from [Link]

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High-Resolution Differentiation of Dimethylpyridin-Methanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In pharmaceutical synthesis—particularly for kinase inhibitors and antihistamines—the purity of the pyridine scaffold is non-negotiable. Dimethylpyridin-methanamine (amino-methyl-dimethylpyridine) presents a unique challenge: the migration of methyl groups on the pyridine ring during catalytic hydrogenation or radical substitution steps often yields a mixture of regioisomers.

Distinguishing between isomers such as (2,6-dimethylpyridin-3-yl)methanamine and (4,6-dimethylpyridin-3-yl)methanamine is critical because they possess identical molecular weights (


) and similar polarity, rendering standard C18 HPLC retention times unreliable.

This guide outlines a multi-modal analytical strategy to definitively differentiate these isomers, prioritizing NMR spectroscopy for structural elucidation and Mixed-Mode HPLC for quantitative separation.

Structural Landscape & Isomer Logic

The primary challenge lies in the position of the methyl groups relative to the methanamine (


) arm. The following decision tree visualizes the structural logic used to categorize these isomers.

IsomerLogic Root Dimethylpyridin-methanamine (MW 136.19) SymCheck Symmetry Check (Are ring protons equivalent?) Root->SymCheck Symmetric Symmetric Isomer (2,6-dimethyl-4-yl) SymCheck->Symmetric Yes (2H singlet) Asymmetric Asymmetric Isomers SymCheck->Asymmetric No Coupling 1H NMR Coupling (Ring Protons) Asymmetric->Coupling Ortho Ortho Coupling (d, J~8Hz) (2,6-dimethyl-3-yl) Coupling->Ortho Protons Adjacent Singlet Singlets (s) / Meta Coupling (4,6-dimethyl-3-yl) Coupling->Singlet Protons Isolated

Figure 1: Structural decision tree for differentiating primary dimethylpyridin-methanamine isomers based on symmetry and proton adjacency.

Method A: NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of ab initio structural confirmation without reference standards. The key differentiator is the spin-spin coupling pattern of the remaining protons on the pyridine ring.

3.1 Mechanistic Logic
  • Isomer A: (2,6-dimethylpyridin-3-yl)methanamine

    • Structure: Methyls at 2,[1]6. Amine at 3. Protons at 4 and 5.

    • Signal: The protons at C4 and C5 are adjacent (ortho).

    • Result: You will see two doublets with a coupling constant (

      
      ) of ~8.0 Hz .
      
  • Isomer B: (4,6-dimethylpyridin-3-yl)methanamine

    • Structure: Methyls at 4,[1]6. Amine at 3. Protons at 2 and 5.[2]

    • Signal: The protons are separated by carbons with substituents.

    • Result: You will see two singlets (or finely split meta-coupled doublets,

      
      ).
      
3.2 Nuclear Overhauser Effect (NOESY)

To confirm the position of the methanamine arm relative to the methyls:

  • Experiment: Irradiate the methylene (

    
    ) protons of the methanamine group (~3.8 ppm).
    
  • Observation:

    • If the amine is at position 3 and a methyl is at position 2 (Isomer A), you will see a strong NOE enhancement of the methyl signal.

    • If the amine is at position 3 and position 2 is a proton (Isomer B), you will see NOE enhancement of the aromatic proton singlet.

3.3 Experimental Protocol (Self-Validating)
  • Sample Prep: Dissolve 10 mg of sample in 600 µL DMSO-d6 (preferred over

    
     to prevent amine aggregation).
    
  • Acquisition: Run standard

    
     (16 scans) and 1D-NOESY (mixing time 500ms).
    
  • Validation Check: Ensure the integral of the aromatic region equals 2H and the methyl region equals 6H. If aromatic integral < 2H, check for deuterium exchange (rare for ring protons, common for amine protons).

Table 1: Predicted NMR Shift Patterns (DMSO-d6)

Feature(2,6-dimethylpyridin-3-yl)methanamine(4,6-dimethylpyridin-3-yl)methanamine
Aromatic H Count 22
Coupling (

)
Doublets (

)
Singlets (or weak meta coupling)
NOE Correlation

to Methyl

to Aromatic H (C2)
Symmetry AsymmetricAsymmetric
Method B: Mixed-Mode HPLC (Separation & QC)

Standard C18 chromatography often fails with pyridine amines due to "tailing" caused by the interaction of the basic nitrogen with residual silanols on the column.

Recommendation: Use Mixed-Mode Chromatography (Reversed-Phase + Cation Exchange).[3] This exploits the pKa differences and the steric shielding of the pyridine nitrogen.

4.1 The Protocol (Amaze SC or Primesep 100)
  • Column: SIELC Amaze SC or Primesep 100 (Mixed-mode: Hydrophobic + Cation Exchange).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
4.2 Separation Mechanism
  • Steric Hindrance: In (2,6-dimethylpyridin-3-yl)methanamine, the ring nitrogen is flanked by two methyl groups (one at 2, one at 6? No, 2 and 6 are flanking the Nitrogen).

    • Correction: In 2,6-dimethyl isomers, the ring nitrogen is sterically crowded by the methyls. This reduces its interaction with cation-exchange ligands compared to isomers where the nitrogen is exposed (e.g., 3,5-dimethyl).

  • Elution Order: Isomers with "exposed" ring nitrogens typically retain longer on cation-exchange mixed-mode columns than those with "shielded" (2,6-substituted) nitrogens.

Method C: Mass Spectrometry (Fragmentation)

While the parent ion (


 137, 

) is identical, MS/MS fragmentation can distinguish isomers based on the "Ortho Effect."
  • Mechanism: If the methanamine group is ortho to a methyl group (e.g., 2-methyl-3-methanamine), a characteristic loss of ammonia (

    
    , -17 Da) or cyclization to a bicyclic tropylium-like ion is favored.
    
  • Protocol:

    • Ionization: ESI Positive Mode.

    • Collision Energy: Ramp 10–40 eV.

    • Diagnostic Ions: Look for ratio differences in

      
       120 (
      
      
      
      ) vs
      
      
      108 (
      
      
      ).
Analytical Workflow Diagram

The following Graphviz diagram illustrates the recommended workflow for unknown identification.

Workflow Sample Unknown Isomer Sample HPLC 1. Mixed-Mode HPLC (Purity Check) Sample->HPLC MS 2. MS/MS Analysis (MW Confirmation) HPLC->MS Single Peak NMR 3. 1H NMR (DMSO-d6) (Definitive ID) MS->NMR m/z 137 confirmed Decision Coupling Pattern? NMR->Decision Res_Ortho Doublets (J=8Hz) ID: 2,6-dimethyl-3-yl Decision->Res_Ortho Ortho Res_Singlet Singlets ID: 4,6-dimethyl-3-yl Decision->Res_Singlet Meta/Para Res_Sym Single Peak (2H) ID: Symmetric Isomer Decision->Res_Sym Equivalence

Figure 2: Step-by-step analytical workflow for definitive isomer identification.

Comparative Summary
FeatureNMR (

/NOESY)
Mixed-Mode HPLCMass Spectrometry
Primary Utility Structural Proof Purity/Quantification High-Throughput Screening
Differentiation Power High (Coupling constants)Medium (Retention time shifts)Low (Isomers have same mass)
Sample Requirement ~10 mg< 0.1 mg< 0.01 mg
Throughput Low (15 min/sample)Medium (20 min/sample)High (< 2 min/sample)
Cost High (Instrument time)Low (Consumables)Medium
References
  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. Link

  • National Institute of Standards and Technology (NIST). "2-Pyridinemethanamine Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. "(2,6-Dimethylpyridin-3-yl)methanamine Product Specification." Merck/Sigma-Aldrich Catalog. Link

  • McCalley, D. V. "Analysis of the pyridine-based alkaloids." Journal of Chromatography A, 2002. (Contextual grounding for amine tailing on silica).
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